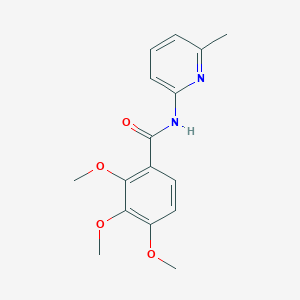

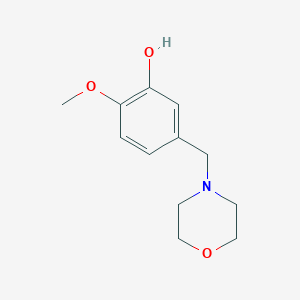

![molecular formula C18H19F3N2 B5770817 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 36824-73-4](/img/structure/B5770817.png)

1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine

Overview

Description

1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP has been used as a substitute for MDMA (ecstasy) due to its similar effects. However, it has been banned in many countries due to its potential for abuse and adverse effects.

Scientific Research Applications

Metabolic Pathways and Enzyme Interaction

1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperazine, as part of compounds like Lu AA21004 (a novel antidepressant), undergoes metabolic transformation in the liver. Key enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 play significant roles in the oxidative metabolism of such compounds. This metabolism leads to the formation of various metabolites, including hydroxy-phenyl metabolite, sulfoxide, and N-hydroxylated piperazine (Hvenegaard et al., 2012).

Antimicrobial Applications

Compounds derived from 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine have been explored for their antimicrobial properties. A study demonstrated the synthesis of hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines, which showed antibacterial and antifungal activities against various microorganisms (Yung et al., 1971).

Anticancer Potential

The synthesis of heterocyclic compounds involving 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine has shown potential in anticancer activities. For instance, a compound synthesized using this piperazine derivative demonstrated significant anti-bone cancer activity and was investigated for its binding properties with proteins, indicating potential antiviral activities (Lv et al., 2019).

Muscarinic Receptor Activity

Certain derivatives of 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine have been studied for their antimuscarinic activities. These compounds exhibit potential utility in treating conditions such as urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).

Biochemical and Chemical Properties

The reactivity properties and adsorption behavior of certain triazole derivatives, including those with a 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine structure, have been explored using methods like DFT and MD simulations. These studies provide insights into the stability and spectroscopic characteristics of such compounds, relevant for pharmaceutical applications (Al-Ghulikah et al., 2021).

Antidiabetic Properties

Piperazine derivatives, including those with 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine, have been identified as promising antidiabetic compounds. These compounds, through structural modifications and optimization, have shown to improve glucose tolerance without significant side effects, highlighting their potential as antidiabetic agents (Le Bihan et al., 1999).

properties

IUPAC Name |

1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2/c19-18(20,21)16-7-4-8-17(13-16)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUULAWDTOQZBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355089 | |

| Record name | 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36824-73-4 | |

| Record name | 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

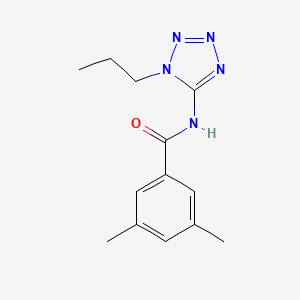

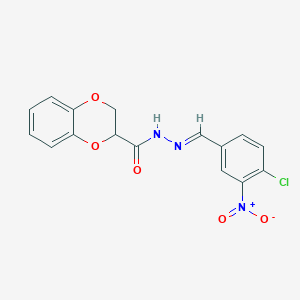

![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)

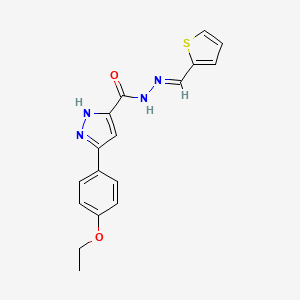

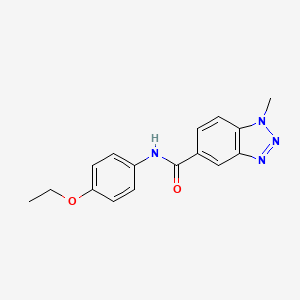

methyl]amino}benzoate](/img/structure/B5770742.png)

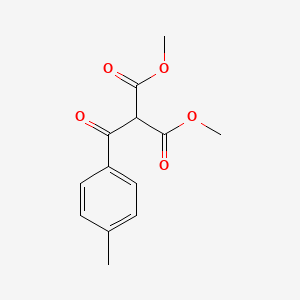

![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)

![1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770772.png)

![3-(difluoromethyl)-N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770789.png)

![2-{4-chloro-2-methyl-5-[(methylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5770819.png)

![4-[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5770826.png)